molecular formula C9H16O B13556170 (1S)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol

(1S)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol

Cat. No.: B13556170
M. Wt: 140.22 g/mol
InChI Key: BTAZDKRYLLXTRA-JUGFDQIVSA-N
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Description

(1S)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol is a chiral compound featuring a bicyclic structure. This compound is notable for its unique three-dimensional framework, which imparts distinct chemical and physical properties. The bicyclo[2.2.1]heptane moiety is a common structural motif in organic chemistry, often used in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol typically involves the use of photochemistry. One efficient method is the [2+2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This approach can be further modified through various transformations to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable photochemical processes, ensuring high yields and purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(1S)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-one: This compound shares the bicyclic structure but differs in functional groups.

    Bicyclo[2.2.1]heptane, 2-methyl-: Another similar compound with a different substitution pattern.

Uniqueness

(1S)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol is unique due to its specific chiral configuration and the presence of the hydroxyl group. This configuration imparts distinct reactivity and interaction profiles compared to other similar compounds.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(1S)-1-(2-bicyclo[2.2.1]heptanyl)ethanol

InChI

InChI=1S/C9H16O/c1-6(10)9-5-7-2-3-8(9)4-7/h6-10H,2-5H2,1H3/t6-,7?,8?,9?/m0/s1

InChI Key

BTAZDKRYLLXTRA-JUGFDQIVSA-N

Isomeric SMILES

C[C@@H](C1CC2CCC1C2)O

Canonical SMILES

CC(C1CC2CCC1C2)O

Origin of Product

United States

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